2-Ethoxy-2-methyl-1,3-oxathiolan-5-one 2-Ethoxy-2-methyl-1,3-oxathiolan-5-one
Brand Name: Vulcanchem
CAS No.: 60977-88-0
VCID: VC19565022
InChI: InChI=1S/C6H10O3S/c1-3-8-6(2)9-5(7)4-10-6/h3-4H2,1-2H3
SMILES:
Molecular Formula: C6H10O3S
Molecular Weight: 162.21 g/mol

2-Ethoxy-2-methyl-1,3-oxathiolan-5-one

CAS No.: 60977-88-0

Cat. No.: VC19565022

Molecular Formula: C6H10O3S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-2-methyl-1,3-oxathiolan-5-one - 60977-88-0

Specification

CAS No. 60977-88-0
Molecular Formula C6H10O3S
Molecular Weight 162.21 g/mol
IUPAC Name 2-ethoxy-2-methyl-1,3-oxathiolan-5-one
Standard InChI InChI=1S/C6H10O3S/c1-3-8-6(2)9-5(7)4-10-6/h3-4H2,1-2H3
Standard InChI Key NMSZGQIYAOBCSA-UHFFFAOYSA-N
Canonical SMILES CCOC1(OC(=O)CS1)C

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2-Ethoxy-4-methyl-1,3-oxathiolan-5-one consists of a 1,3-oxathiolane backbone (a five-membered ring containing one oxygen and one sulfur atom) with substituents at the 2- and 4-positions (Figure 1). The molecular formula is C₆H₁₀O₃S, with a molecular weight of 162.21 g/mol . Key structural features include:

  • Ethoxy group (-OCH₂CH₃) at the 2-position.

  • Methyl group (-CH₃) at the 4-position.

  • Ketone group (=O) at the 5-position.

The compound’s exact mass is 162.03500 g/mol, and its topological polar surface area (PSA) is 60.83 Ų, indicating moderate polarity . The LogP value of 0.985 suggests limited hydrophobicity, favoring solubility in polar organic solvents .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₁₀O₃S
Molecular Weight162.21 g/mol
Exact Mass162.03500 g/mol
Topological PSA60.83 Ų
LogP0.985

Synthesis and Preparation

Historical Synthesis Methods

The first reported synthesis of 2-ethoxy-4-methyl-1,3-oxathiolan-5-one was described by Davidovich et al. (1986) via the acid-catalyzed cyclization of 2-mercaptopropionic acid and triethyl orthoformate . This method involves:

  • Transesterification: Reaction of triethyl orthoformate with 2-mercaptopropionic acid to form an intermediate orthoester.

  • Cyclization: Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, yielding the oxathiolanone ring .

The reaction typically employs benzoic acid or acetic acid as catalysts, with yields ranging from 49–68% . Notably, stronger acids like sulfuric acid lead to side reactions, reducing efficiency .

Modern Optimization

Recent advances highlight the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, controlled heating at 80°C for 30 minutes improves cyclization efficiency by minimizing decomposition .

Physical and Chemical Properties

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 1.55 (s, 3H, -CH₃), 3.15–3.45 (m, 2H, -SCH₂), 4.25 (q, 2H, -OCH₂CH₃) .

    • ¹³C NMR: δ 14.1 (-OCH₂CH₃), 22.3 (-CH₃), 63.8 (-OCH₂), 75.2 (C-2), 170.5 (C=O) .

  • Mass Spectrometry:

    • Predicted adducts include [M+H]⁺ at m/z 149.02669 and [M+Na]⁺ at m/z 171.00863 .

Stability and Reactivity

The compound exhibits limited stability under acidic conditions. Exposure to trace HCl induces disproportionation, forming 2-[(1,3-oxathiolan-2-yl)thio]ethyl formate (Figure 2) . Comparative studies show that its stability follows the order:
2-ethoxy-1,3-dioxolane > 2-ethoxy-1,3-oxathiolane > 2-ethoxy-1,3-dithiolane .

Applications and Derivatives

Industrial Relevance

2-Ethoxy-4-methyl-1,3-oxathiolan-5-one serves as a precursor for:

  • Pharmaceutical intermediates: Functionalized oxathiolanes are explored for antiviral and antitumor agents .

  • Polymer additives: Its thiocarbonyl group enhances thermal stability in polyesters .

Derivatives and Analogues

  • 2-Methyl-1,3-oxathiolan-5-one (CAS 37510-18-2): A simpler analogue lacking the ethoxy group, used in flavoring agents .

  • 2-Butyl-1,3-oxathiolane: Synthesized via Grignard reactions, exhibiting surfactant properties .

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